REACTION_CXSMILES
|
[Mg].[CH3:2]I.[CH3:4][C:5]1[CH2:10][CH2:9][C:8]([CH3:12])([CH3:11])[C:7](=[O:13])[CH:6]=1.Cl>CCOCC.[Cu]I>[CH3:11][C:8]1([CH3:12])[CH2:9][CH2:10][C:5]([CH3:2])([CH3:4])[CH2:6][C:7]1=[O:13]
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(C(CC1)(C)C)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
copper (I) iodide
|
Quantity
|
20.7 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise in such a manner that the mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for a further 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled by means of an ice-bath
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 0° C. for a further 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
The green suspension is subsequently poured on to ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
FILTRATION
|
Details
|
The insoluble constituents of the organic phase are filtered off
|
Type
|
WASH
|
Details
|
the filtrate is washed with dilute sodium thiosulphate solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
After distillation of the crude product, there
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CC(CC1)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |